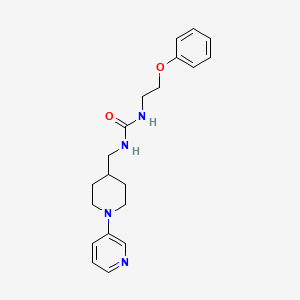
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenoxyethyl group, a pyridinyl-substituted piperidine, and a urea linkage, which contribute to its diverse chemical reactivity and biological activity.
準備方法
The synthesis of 1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Phenoxyethyl Intermediate: The phenoxyethyl group can be introduced through the reaction of phenol with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions.
Synthesis of the Pyridinyl-Substituted Piperidine: The pyridinyl-substituted piperidine can be synthesized by reacting pyridine with a piperidine derivative, such as 4-chloromethylpiperidine, in the presence of a suitable base.
Coupling Reaction: The final step involves coupling the phenoxyethyl intermediate with the pyridinyl-substituted piperidine using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phenoxyacetic acid derivatives.
Reduction: The pyridinyl group can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The urea linkage can undergo nucleophilic substitution reactions with amines or alcohols, forming substituted ureas or carbamates.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The phenoxyethyl and pyridinyl groups allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can be compared with similar compounds, such as:
1-(2-Phenoxyethyl)-3-(piperidin-4-yl)methylurea: Lacks the pyridinyl group, resulting in different chemical reactivity and biological activity.
1-(2-Phenoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: The pyridinyl group is positioned differently, which can affect its binding affinity and selectivity for molecular targets.
1-(2-Phenoxyethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another positional isomer with distinct chemical and biological properties.
特性
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(22-11-14-26-19-6-2-1-3-7-19)23-15-17-8-12-24(13-9-17)18-5-4-10-21-16-18/h1-7,10,16-17H,8-9,11-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLPFHDVMPIZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
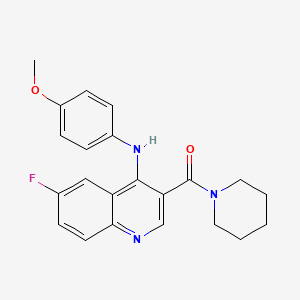
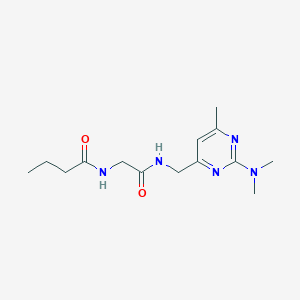
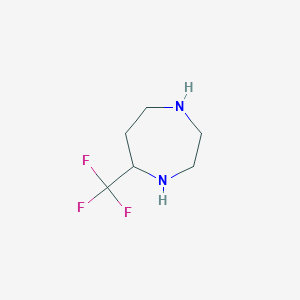
![N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2607681.png)
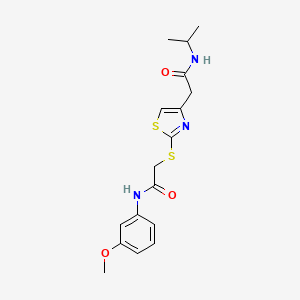
![3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2607683.png)
![3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B2607684.png)
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2607685.png)
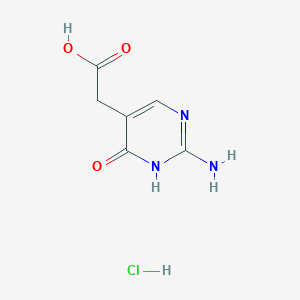
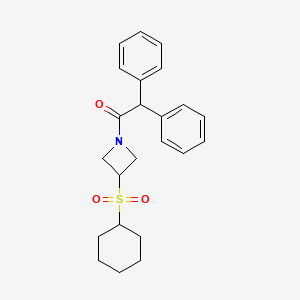
![N-cyclopentyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2607688.png)
![5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2607689.png)
![5-Fluoro-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2607690.png)
![4-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2607691.png)
